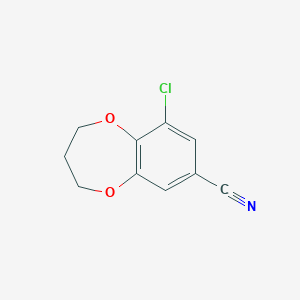

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

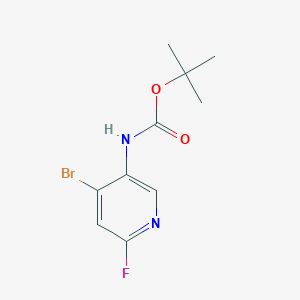

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile is a chemical compound with the CAS Number: 855991-54-7 . It has a molecular weight of 209.63 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile . The InChI code for this compound is 1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2 .Physical And Chemical Properties Analysis

This compound has a melting point of 112-113 degrees Celsius . It’s a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Platinum(II)-Mediated Coupling Reactions

Platinum(II)-mediated coupling reactions of acetonitrile with nitrogen of nucleobases have shown the formation of azametallacycle complexes. This process involves deprotonation and coupling that result in the formation of mononuclear azametallacycles. Such reactions highlight the application of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile in creating complex structures with potential catalytic and material applications (Longato et al., 2006).

Facile Synthesis of Substituted Derivatives

The compound has been utilized in the facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, showcasing its flexibility in organic synthesis and potential in drug discovery and material science (Gomaa, 2003).

Dicyanomethylene Compounds as Cyanation Reagents

Dicyanomethylene compounds, acting as cyanation reagents, demonstrate the reactivity of such structures towards N-aryl derivatives through hydride abstraction. This indicates its use in synthetic organic chemistry for introducing cyano groups and modifying aromatic compounds, expanding its application in creating pharmaceuticals and agrochemicals (Döpp et al., 2002).

Hydrolysis and Derivative Formation

Hydrolysis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile shows its potential in generating various diazepine, triazepine, or benzimidazole derivatives. This aspect points to its versatility in synthesizing a range of heterocyclic compounds with possible biological activity (Okamoto & Ueda, 1975).

Electrosynthesis and Characterization

Electrosynthesis and spectroscopic characterization of new polymeric materials from 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene demonstrate the application of this compound in material science, particularly in the development of conducting polymers with potential use in electronic devices (Moustafid et al., 1991).

Eigenschaften

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRIILKHMRCTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C#N)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)

![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)